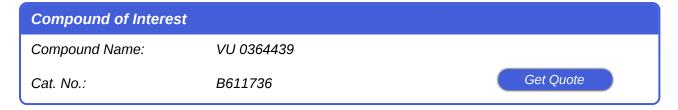


In-Depth Technical Guide: VU0364439, a Positive Allosteric Modulator of mGluR4

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and relevant experimental methodologies for the compound VU0364439. This document is intended to serve as a core resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of modulating the metabotropic glutamate receptor 4 (mGluR4).

Core Chemical and Pharmacological Properties

VU0364439 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Unlike orthosteric agonists that directly activate the receptor, VU0364439 binds to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulation offers a nuanced approach to augmenting mGluR4 signaling, which is implicated in a variety of neurological and psychiatric disorders.

Chemical Identification and Properties

A summary of the key chemical identifiers and properties of VU0364439 is presented in Table 1.



Property	Value	
CAS Number	1246086-78-1[1]	
IUPAC Name	N-[3-Chloro-4-[[(2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide[1]	
Molecular Formula	C18H13Cl2N3O3S[1][2][3]	
Molecular Weight	422.29 g/mol [2][3]	
Canonical SMILES	C1=CC=C(C(=C1)NS(=O) (=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3) Cl)Cl[3]	
InChI Key	IXHCGJXBIHHIEF-UHFFFAOYSA-N[1]	
Appearance	Solid powder[1]	
Solubility	Soluble in DMSO (up to 100 mM); Insoluble in water and ethanol[3][4]	
Melting Point	Not specified in available literature.	
Storage	Store at -20°C for long-term stability[1][2]	

Pharmacological Profile

VU0364439's primary pharmacological activity is as a positive allosteric modulator of mGluR4. A summary of its key pharmacological data is provided in Table 2.



Parameter	Value	Species/Assay Condition
Mechanism of Action	Positive Allosteric Modulator (PAM)	mGluR4
EC50	19.8 nM[3]	Human mGluR4, in vitro[3]
Selectivity	Selective for mGluR4	Counterscreening against other mGluR subtypes is a standard procedure for novel PAMs.[5]

Synthesis and Elucidation

While a specific, detailed synthesis protocol for VU0364439 is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of sulfonamides and amides. The proposed synthesis involves a two-step process:

- Sulfonamide Formation: Reaction of 2-chloroaniline with 4-amino-2-chlorobenzenesulfonyl chloride. This would likely be carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran.
- Amide Coupling: The resulting sulfonamide intermediate would then be coupled with picolinic acid (2-pyridinecarboxylic acid). This amide bond formation can be achieved using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), in a suitable solvent like dimethylformamide (DMF).

Signaling Pathways of mGluR4 Modulation

Activation of mGluR4, particularly by a PAM like VU0364439, modulates several downstream signaling cascades. These pathways are crucial for the receptor's role in regulating neurotransmitter release and synaptic plasticity.

Canonical Gilo-Coupled Pathway

The primary and most well-characterized signaling pathway for mGluR4 involves its coupling to G_i/_o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic

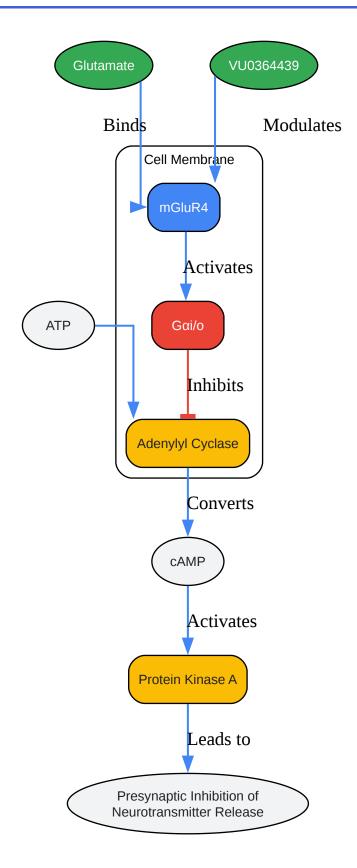




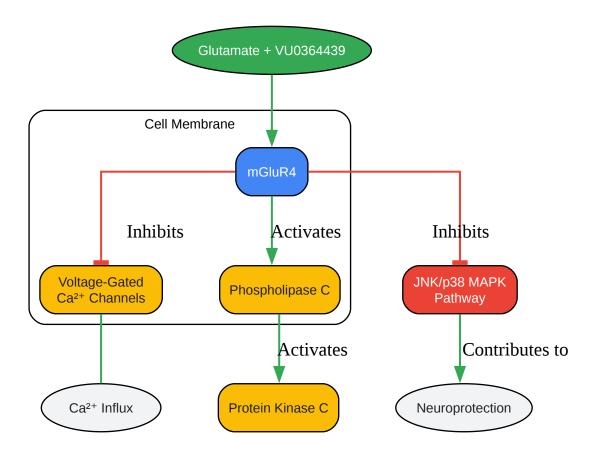


AMP (cAMP) levels, and subsequent reduction in the activity of Protein Kinase A (PKA). This pathway is a key mechanism for the presynaptic inhibition of neurotransmitter release.

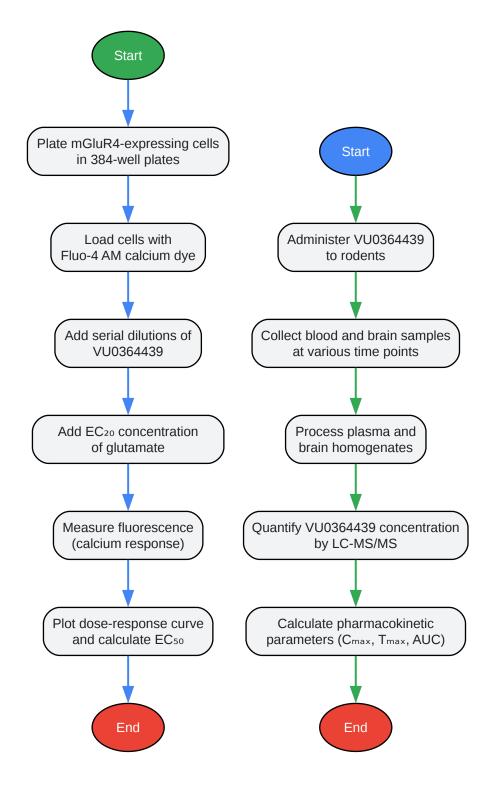












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. medkoo.com [medkoo.com]
- 2. VU 0364439 [myskinrecipes.com]
- 3. adooq.com [adooq.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: VU0364439, a Positive Allosteric Modulator of mGluR4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611736#vu-0364439-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com